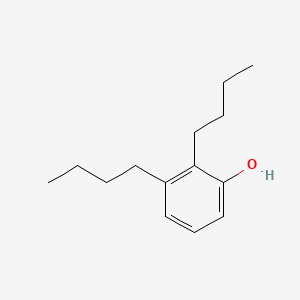

Dibutylphenol

Description

Structure

3D Structure

Properties

CAS No. |

138151-64-1 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,3-dibutylphenol |

InChI |

InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |

InChI Key |

NSENZNPLAVRFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)O)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies of Dibutylphenol

Alkylation Routes for Dibutylphenol Synthesis

The primary industrial method for producing dibutylphenols is the alkylation of phenol (B47542). This process involves the reaction of phenol with an alkylating agent, typically an olefin like isobutylene (B52900), in the presence of a catalyst. ontosight.aivinatiorganics.com The choice of catalyst and reaction conditions is paramount as it dictates the position of the butyl groups on the phenol ring, leading to different isomers such as 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). wikipedia.org

Friedel-Crafts Alkylation Mechanisms and Catalysis

The Friedel-Crafts alkylation of phenol is the most established route for synthesizing this compound. rsc.org This electrophilic aromatic substitution involves the generation of a carbocation from an alkene, such as isobutylene, which then attacks the electron-rich phenol ring. nih.gov While effective, traditional Friedel-Crafts reactions can present challenges, including the need for harsh conditions and sometimes suffering from low regioselectivity. rsc.org The reaction mass typically results in a mixture of products, including ortho-tert-butylphenol, 2,6-di-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,4,6-tri-tert-butylphenol. google.com

Lewis acid catalysts are crucial for directing the regioselectivity of the phenol alkylation, particularly for achieving ortho-alkylation. While alkylation of phenol generally favors the para-position, the use of strong Lewis acids can selectively yield ortho-substituted products. wikipedia.org Aluminum-based catalysts are widely employed for this purpose.

A key industrial catalyst is aluminum phenoxide, which is used to produce 2,6-di-tert-butylphenol by reacting phenol with isobutene. wikipedia.orggoogle.com The aluminum ion (Al³⁺) is thought to be the active species that promotes selective ortho-alkylation. wikipedia.org An improved process utilizes tris(2-tert-butylphenolate)-aluminium at lower temperatures and pressures. researchgate.net The proposed mechanism for this high ortho-selectivity suggests that a monomeric, coordinatively unsaturated aluminum complex is the catalytic species. This complex transforms during the catalytic cycle, and the steric bulk of the ligands facilitates the formation and release of the 2,6-di-tert-butylphenolate product. researchgate.net

Other specialized Lewis acid catalysts have been developed to enhance yield and selectivity. For instance, a phenyloxyorthotertbutylphenoxyhydroaluminum acid catalyst has been shown to increase the yield of 2,6-DTBP to over 80% under atmospheric pressure. google.com Synergistic systems combining a Lewis acid like iron(III) chloride (FeCl₃) with a Brønsted acid can also control selectivity. In such systems, 4-tert-butylphenol (B1678320) can be alkylated to produce 2,4-di-tert-butylphenol in high yield. rsc.org

Regioselectivity of Lewis Acid Catalyzed Phenol Alkylation

| Lewis Acid Catalyst | Alkylating Agent | Primary Product | Reference |

|---|---|---|---|

| Aluminium Phenoxide | Isobutene | 2,6-di-tert-butylphenol | wikipedia.org |

| Tris(2-tert-butylphenolate)-aluminium | Isobutene | 2,6-di-tert-butylphenol | researchgate.net |

| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | Isobutylene | 2,6-di-tert-butylphenol | google.com |

| FeCl₃ (with Brønsted acid) | di-tert-butyl peroxide (DTBP) | 2,4-di-tert-butylphenol (from 4-tert-butylphenol) | rsc.org |

The use of conventional Brønsted acid catalysts in the Friedel-Crafts alkylation of phenol with isobutene typically leads to the formation of the thermodynamically more stable isomer, 2,4-di-tert-butylphenol. wikipedia.org This is in stark contrast to the ortho-selectivity achieved with specific Lewis acid catalysts. wikipedia.org

Brønsted acid-catalyzed alkylation is a form of Friedel-Crafts reaction that can produce a variety of products, including alkyl phenyl ethers and different alkylphenol isomers. mdpi.com For example, when using a Brønsted acid like methanesulfonic acid (CH₃SO₃H), the formation of the ortho isomer is linked to the rearrangement of an intermediate cyclohexyl phenyl ether. unive.it Catalysts that possess primarily Brønsted acidity, such as tungstophosphoric acid on a silica (B1680970) support, have been shown to preferentially promote O-alkylation, yielding products like anisole (B1667542) from phenol and methanol. conicet.gov.ar In general, acid-catalyzed electrophilic substitution on the phenol ring yields a mixture of ortho- and para-substituted derivatives. nih.gov

Alternative Synthetic Pathways

To overcome some of the limitations of traditional Friedel-Crafts alkylation, alternative synthetic routes have been explored. These methods offer different approaches to C-C bond formation on the phenol ring.

Hydroarylation Protocols: Elegant hydroarylation methods have been developed that exhibit excellent regioselectivity and tolerate a wider range of functional groups compared to classic Friedel-Crafts reactions. rsc.org

Redox-Active Catalysis: A redox approach using catalysts like silver tetrafluoroborate (B81430) (AgBF₄) or fluoroboric acid (HBF₄) has been employed for the ortho-alkylation of phenols with styrenes. This method is presented as an alternative to catalysis by strong Lewis acids. acs.org

TiO₂-Catalyzed Nucleophilic Alkylation: A distinct pathway involves the use of anatase titanium dioxide (TiO₂) as a catalyst for the nucleophilic α-C alkylation of phenols with alcohols. This process does not proceed via the typical carbocation mechanism of Friedel-Crafts reactions. Experimental and computational studies suggest the formation of a Ti=C bond at oxygen vacancies on the TiO₂ surface, followed by selective substitution at the ortho-C-H bond of the phenol. nih.gov

Palladium-Catalyzed Alkylation: A heterogeneous palladium-on-carbon (Pd/C) catalyst has been used for the alkylation of phenols using primary alcohols as the alkylating agent, demonstrating a broad substrate scope. rsc.org

Post-Synthetic Functionalization of this compound Derivatives

Once synthesized, dibutylphenols, particularly the sterically hindered 2,6-di-tert-butylphenol, can serve as precursors for further chemical transformations. These post-synthetic modifications generate new molecules with specific properties and applications.

Oxidative Coupling Reactions

Oxidative coupling is a significant post-synthetic functionalization strategy for hindered phenols like 2,6-di-tert-butylphenol. These reactions typically involve the formation of a C-C or C-O bond between two phenol units.

The oxidation of 2,6-di-tert-butylphenol can lead to the formation of 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone or 4,4'-biphenol. wikipedia.orgnii.ac.jp A variety of catalytic systems have been developed to facilitate this transformation.

Copper-Diamine Complexes: Copper(II)-diamine complexes are effective catalysts for the oxidative coupling of 2,6-di-tert-butylphenol. The catalytic activity can be influenced by the specific diamine ligand and the presence of halides. unam.mx The oxidation in the presence of a tertiary amine-basic cupric salt complex can yield either diphenoquinones or higher molecular weight polyphenylene ethers, depending on the reaction conditions. google.com

Cobalt-Porphyrin Catalysts: Cobalt(II) tetraarylporphyrins supported on cationic latex have been shown to catalyze the autoxidation of 2,6-di-tert-butylphenol in water. This reaction yields both 2,6-di-tert-butyl-1,4-benzoquinone and the C-C coupled product, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net

Specific Oxidizing Agents: The reaction of 2,6-di-tert-butylphenol with N,N'-bis(ethoxycarbonyl)-1,4-benzoquinone diimine results in good yields of 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone. The reaction is faster in polar solvents. nii.ac.jpoup.com

Molybdate Surfactants: In aqueous media, long-chain N-alkyliminodiacetatomolybdate catalytic surfactants incorporated within micelles have demonstrated catalytic activity for the oxidation of 2,6-di-tert-butylphenol to the corresponding diphenoquinone. rsc.org

Catalytic Systems for Oxidative Coupling of 2,6-di-tert-butylphenol

| Catalytic System | Oxidant | Major Product(s) | Reference |

|---|---|---|---|

| Copper(II)-diamine complexes | Oxygen | Diphenoquinones / Polyphenylene ethers | unam.mxgoogle.com |

| Cobalt(II) tetraarylporphyrins | Molecular Oxygen (Autoxidation) | 2,6-di-tert-butyl-1,4-benzoquinone, 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone | researchgate.net |

| N,N'-bis(ethoxycarbonyl)-1,4-benzoquinone diimine | Itself (reagent) | 3,3',5,5'-tetra-t-butyl-4,4'-diphenoquinone | nii.ac.jpoup.com |

| N-alkyliminodiacetatomolybdate surfactants | Not specified | Diphenoquinone | rsc.org |

Alkylation and Acylation of Phenolic Hydroxyl Group

The derivatization of the phenolic hydroxyl group in this compound through alkylation and acylation is a cornerstone of its synthetic utility. nih.gov These reactions modify the properties of the parent molecule, leading to a diverse array of chemical intermediates and products.

Alkylation of the phenolic hydroxyl group is a common strategy. nih.gov This can be achieved through various methods, including the use of alkyl halides or sulfates in the presence of a base. alfa-chemistry.com This reaction proceeds via nucleophilic substitution, where the phenoxide anion attacks the alkylating agent. alfa-chemistry.com The choice of reagents and reaction conditions can influence the selectivity and yield of the desired ether. For instance, in polyphenolic compounds, selective protection of certain hydroxyl groups may be necessary to achieve the desired alkylation pattern. alfa-chemistry.com

Acylation of the phenolic hydroxyl group to form phenolic esters is another critical transformation. rsc.org These esters have wide-ranging applications. rsc.org A novel and efficient one-pot method for the selective O-acylation of phenols has been reported using organic salts as acylating reagents, mediated by diethylaminosulfur trifluoride (DAST). rsc.org This method is notable for its high yields and operation at room temperature. rsc.org The choice of acylation conditions can also afford selectivity between phenolic and alcoholic hydroxyl groups when both are present in a molecule. nih.gov For example, microwave-assisted synthesis has been shown to promote the acylation of alcoholic hydroxyls, while specific reagents like rubidium fluoride (B91410) can accelerate the acylation of phenolic hydroxyls. nih.gov

Michael Addition Reactions for Advanced Antioxidant Precursors

The Michael addition, or conjugate 1,4-addition, is a powerful and atom-economical method for forming carbon-carbon bonds. wikipedia.orgresearchgate.net In the context of this compound, this reaction is pivotal for synthesizing advanced antioxidant precursors. wikipedia.org

A key example is the reaction of 2,6-di-tert-butylphenol with methyl acrylate (B77674), which undergoes a Michael addition to form methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. wikipedia.org This compound serves as a crucial intermediate in the synthesis of more complex and highly effective antioxidants, such as Irganox 1098. wikipedia.org The Michael reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In this case, the this compound derivative acts as the nucleophile. The reaction is highly valued for its efficiency in creating complex molecules from simpler starting materials. researchgate.net

The versatility of the Michael addition extends to various nucleophiles and acceptors, making it a broadly applicable strategy in organic synthesis. wikipedia.org The resulting products often feature a 1,5-dioxygenated pattern, a useful structural motif in many functional molecules. wikipedia.org

Derivatization for Novel Chemical Intermediates

The derivatization of this compound is not limited to modifications at the hydroxyl group but also includes reactions on the aromatic ring, leading to a wide range of novel chemical intermediates. nih.gov These transformations leverage the electron-rich nature of the phenolic ring to introduce diverse functional groups.

Classical electrophilic substitution reactions such as Friedel-Crafts alkylation and acylation, sulfonation, nitration, and halogenation can be readily performed on the phenolic ring. nih.gov Beyond these, other reactions that are typically less facile on simple aromatic rings, such as the Reimer-Tiemann, Vilsmeier-Haack, and Mannich reactions, can proceed smoothly on phenols, further expanding the diversity of accessible derivatives. nih.gov

For instance, 2,6-di-tert-butylphenol is a precursor in the synthesis of 4,4'-biphenol through an oxidative coupling process, followed by the removal of the tert-butyl groups. wikipedia.org Derivatization can also involve the introduction of sulfonyl chloride groups, which can enhance the analytical detection of phenolic compounds in techniques like liquid chromatography-mass spectrometry. nih.govresearchgate.net The ability to introduce a variety of functional groups onto the this compound scaffold makes it a valuable platform for generating novel intermediates for various applications, including the synthesis of complex molecules and materials. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly influencing the synthesis of industrial chemicals like this compound. yale.edusigmaaldrich.com This section explores the application of these principles to create more sustainable and environmentally benign manufacturing routes.

Development of Sustainable Synthetic Routes

The development of sustainable synthetic routes is a primary goal of green chemistry. chemistryjournals.net This involves designing processes that are more efficient, generate less waste, and utilize renewable resources. numberanalytics.com For this compound, this translates to moving away from traditional synthetic methods that may involve hazardous reagents and produce significant waste streams. chemistryjournals.net

One of the core tenets of green chemistry is waste prevention, which emphasizes avoiding the creation of waste in the first place. yale.edusigmaaldrich.com This can be achieved by designing synthetic pathways with fewer steps and higher yields. scienceinschool.org For example, the traditional multi-step synthesis of some chemicals has been replaced by more efficient catalytic processes that reduce waste and improve atom economy. chemistryjournals.netscienceinschool.org The application of biocatalysis, using enzymes or whole microorganisms, offers a promising avenue for more sustainable synthesis, as these reactions are often highly selective and occur under mild conditions. numberanalytics.comscielo.br Flow chemistry is another innovative approach that can enhance efficiency and safety by conducting reactions in continuous flow reactors. numberanalytics.com

Catalyst Design and Recycling for Enhanced Atom Economy

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of efficiency and waste reduction. yale.edu The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is central to this principle. acs.orgacs.org

Solvent Selection and Minimization in Industrial Production

Solvents are a major contributor to the environmental impact of chemical processes, often constituting a large portion of the total mass used in production. nih.govacs.org Therefore, the selection and minimization of solvents are critical aspects of green chemistry. nih.gov

The ideal green reaction would be solvent-free; however, this is not always practical. nih.gov When solvents are necessary, the goal is to choose those that are less hazardous, have a lower environmental impact, and can be recycled. acs.orgmdpi.com Water and supercritical carbon dioxide are examples of environmentally benign solvents. scienceinschool.org When selecting a solvent, factors such as polarity, boiling point, and potential for recycling should be considered. mdpi.comalliancechemical.com The use of low-VOC (volatile organic compound) or VOC-free solvents is also encouraged to reduce air pollution. alliancechemical.com In the industrial production of this compound, a careful evaluation of solvent choice can lead to significant reductions in waste and environmental contamination. nih.gov

Interactive Data Table: Properties of this compound Isomers

| Property | 2,6-di-tert-butylphenol | 2,4-di-tert-butylphenol |

|---|---|---|

| CAS Number | 128-39-2 wikipedia.org | - |

| Molar Mass | 206.329 g/mol wikipedia.org | - |

| Appearance | Colorless solid wikipedia.org | - |

| Melting Point | 34 to 37 °C wikipedia.org | - |

| Boiling Point | 253 °C wikipedia.org | - |

| Key Application | Antioxidant precursor wikipedia.org | - |

Waste Minimization and Byproduct Management Strategies

In the industrial synthesis of this compound, the principles of green and sustainable chemistry are paramount for mitigating environmental impact and enhancing economic viability. scitechnol.comresearchgate.net The primary focus of waste minimization is to prevent the generation of waste at its source, a concept that is more environmentally and economically sound than managing waste after it has been created. acs.orgwikipedia.org This involves a holistic approach, from the selection of raw materials and catalysts to the optimization of reaction conditions and the management of inevitable byproducts.

A significant challenge in the production of tert-butylphenols is the formation of a complex mixture of products and byproducts. The Friedel-Crafts alkylation of phenol with agents like tert-butyl alcohol or isobutylene can yield not only the desired 2,4-di-tert-butylphenol (2,4-DTBP) but also other isomers such as 2-tert-butylphenol (B146161) (2-TBP), 4-tert-butylphenol (4-TBP), and 2,6-di-tert-butylphenol (2,6-DTBP). researchgate.net Additionally, byproducts like tert-butyl phenyl ether (OTBP) and butenylated phenols can form depending on the specific process conditions. iitm.ac.in

Catalyst Selection and Its Impact on Byproduct Formation

The choice of catalyst is a critical factor that dictates the selectivity of the reaction and the profile of byproducts generated.

Traditional Acid Catalysts : Homogeneous acid catalysts such as sulfuric acid, while effective in promoting alkylation, can lead to the formation of significant impurities. For instance, the use of sulfuric acid can produce sulphonic acid by-products, which complicate purification processes. scientificupdate.com

Heterogeneous and Solid Acid Catalysts : To circumvent the issues associated with traditional acids, research has focused on solid acid catalysts. Materials like zeolites, activated clays, and strongly acidic ion exchange resins offer advantages in terms of separation and reusability. scientificupdate.com Calcined hydrotalcites (e.g., Mg-Al, Mg-Cr, Zn-Al) have been studied for the tert-butylation of phenol, demonstrating that the catalyst's acid-base properties directly influence product distribution. iitm.ac.in For example, calcined magnesium-aluminium hydrotalcites (CMA-HTs) can produce O-tert-butyl phenol and 2-tert-butyl phenol as major products, along with butenylated phenols as useful byproducts. iitm.ac.in

Catalyst as a Dehydrating Agent : An innovative approach involves using phosphorus pentoxide (P₂O₅) as both a catalyst and a dehydrating agent in the reaction of phenol with tertiary butyl alcohol. google.com In this process, the water formed as a byproduct reacts with the P₂O₅ to generate phosphoric acid. google.com This strategy is doubly beneficial: it removes water, which can interfere with the reaction, and it transforms a waste stream (water) into a commercially valuable chemical (phosphoric acid). google.com The resulting phosphoric acid forms a separate aqueous layer that is easily removed from the organic product layer. google.com

Feedstock Purity and Process Optimization

The purity of the starting materials is essential for minimizing waste. A major industrial challenge is the reliance on isobutylene, which is often sourced from C4 fractions containing other butenes and butadiene. google.com Using these impure streams leads to the formation of secondary butyl-substituted phenol derivatives and other byproducts that are difficult and costly to separate from the desired this compound products. google.com Therefore, strategies that either utilize a purer feedstock or employ a process tolerant of impurities are crucial for waste reduction.

Process optimization, guided by the principles of green chemistry, seeks to maximize efficiency and reduce waste. acs.org This includes adjusting temperature, pressure, and reaction times to favor the formation of the desired product while minimizing byproduct generation and energy consumption. acs.org

Byproduct Management and Valorization

Effective management of byproducts is a cornerstone of a sustainable synthesis strategy, following a hierarchy of prevention, reuse, recycling, recovery, and finally, disposal. cpcb.nic.in

Separation and Purification : Standard industrial practice involves the separation of the desired this compound isomers from the reaction mixture through methods like vacuum distillation. google.com Unwanted isomers and other byproducts must then be managed.

Byproduct Valorization : The ideal scenario is to find applications for the byproducts, turning a waste stream into a value stream. The conversion of water into phosphoric acid is a prime example of this principle. google.com Other byproducts, such as the various tert-butylated phenol isomers, may themselves be valuable intermediates for other chemical processes, including the manufacturing of pesticides, fragrances, and antioxidants. researchgate.net

Waste Treatment : For byproducts that cannot be valorized, appropriate treatment methods must be employed to reduce their hazard profile before disposal. utoledo.edu This can include chemical neutralization of acidic or basic waste streams. utoledo.edu Segregating different types of waste (e.g., halogenated vs. non-halogenated) is a key practice to ensure proper handling and treatment. utoledo.edu

The following table summarizes key waste minimization and byproduct management strategies discussed:

Table 1: Byproduct and Waste Management Strategies in this compound Synthesis

| Strategy | Catalyst/Reagent | Key Byproducts / Waste | Management Approach | Research Findings |

|---|---|---|---|---|

| Byproduct Valorization | Phosphorus Pentoxide | Water | Conversion to commercially valuable phosphoric acid. | Creates a separable aqueous layer, simplifying purification and adding value. google.com |

| Catalyst Selection | Calcined Hydrotalcites (e.g., CMA-HT) | O-tert-butyl phenol, Butenyl phenols | Catalyst choice influences product distribution, turning potential byproducts into useful ones. | The acid-base properties of the catalyst control the reaction path and product selectivity. iitm.ac.in |

| Avoidance of Harmful Byproducts | Alternative to Sulfuric Acid | Sulphonic acid by-products | Using solid acid catalysts or other systems to avoid the formation of hard-to-manage impurities. | Use of sulfuric acid can create major sulphonic acid impurities. scientificupdate.com |

| Feedstock Purity | High-Purity Isobutylene | Secondary butyl-substituted phenols | Utilizing purer raw materials to prevent the formation of byproducts that are difficult to separate. | Impure C4 fractions lead to byproducts that contaminate the final product. google.com |

Chemical Reactivity and Mechanistic Investigations of Dibutylphenol Systems

Oxidation Chemistry of Dibutylphenol

The oxidation of dibutylphenols, particularly isomers such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), is a cornerstone of their chemical reactivity and industrial application, primarily as antioxidants. nih.govwikipedia.orgrsc.org The presence of bulky tert-butyl groups on the phenolic ring sterically hinders the hydroxyl group, influencing the stability and reaction pathways of the subsequent radical species formed during oxidation. nih.govresearchgate.net The oxidation process is not only central to their function as stabilizers but also leads to the formation of various intermediates, including phenoxy radicals, quinone methides, and dimeric products. cdnsciencepub.comnih.gov

Radical Scavenging Mechanisms

The principal antioxidant activity of dibutylphenols stems from their ability to act as radical scavengers, interrupting the chain reactions of autoxidation. This is achieved primarily through the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical. The efficacy of this process is dictated by several factors, including the stability of the resulting phenoxy radical and the reaction kinetics.

The primary mechanisms for radical scavenging by phenolic compounds are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). mdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the phenol (B47542) (ArOH) directly donates its hydroxyl hydrogen to a free radical (R•), effectively neutralizing it and forming a stable phenoxy radical (ArO•). The ease of this homolytic cleavage of the O-H bond is a critical determinant of antioxidant efficiency and is quantified by the Bond Dissociation Enthalpy (BDE). mdpi.comunibo.it ArOH + R• → ArO• + RH

Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the initial transfer of an electron from the phenol to the free radical, yielding a phenol radical cation (ArOH•+) and an anion (R-). This is followed by the deprotonation of the radical cation to form the phenoxy radical. mdpi.com The Ionization Potential (IP) of the phenol is the key parameter governing the initial electron transfer step. unibo.it ArOH + R• → [ArOH•+ / R-] → ArO• + RH

The steric hindrance provided by the tert-butyl groups at the ortho positions (as in 2,6-di-tert-butylphenol) enhances the stability of the resulting phenoxy radical, preventing it from participating in further undesirable reactions. However, this same steric bulk can sometimes reduce the scavenging efficiency towards certain sterically demanding radicals. nih.govresearchgate.net The stoichiometric factor (n) represents the number of free radicals trapped by a single molecule of the antioxidant. For many phenolic antioxidants, this value is theoretically 2. Studies on 2,4-di-t-butylphenol (DBP) and its dimer have investigated these factors. nih.gov

| Compound | Scavenging System | Stoichiometric Factor (n) | Relative Antioxidant Potency |

|---|---|---|---|

| 2,4-di-t-butylphenol (DBP) | AIBN/BPO Polymerization | Identical to its dimer | Less effective scavenger due to steric factors of bulky t-butyl groups. nih.govresearchgate.net |

| bis-DBP (Dimer) | AIBN/BPO Polymerization | Identical to its monomer | Less effective scavenger due to steric factors of bulky t-butyl groups. nih.govresearchgate.net |

Formation of Quinone Methides and Dimerization Pathways

Under oxidative conditions, dibutylphenols can undergo further reactions beyond the formation of a simple phenoxy radical. One significant pathway, particularly for phenols with an alkyl substituent at the para-position (e.g., 2,6-di-tert-butyl-4-methylphenol), is the formation of quinone methides. nih.govnih.gov

Quinone methides are highly reactive electrophilic intermediates formed by a formal two-electron oxidation of the parent phenol. nih.gov The process often proceeds via the initial phenoxy radical, which undergoes a subsequent oxidation or disproportionation step. nih.gov For example, the one-electron oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT) produces a phenoxy radical that can be further oxidized to 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, a quinone methide. nih.govnih.gov These intermediates are known to be reactive towards biological nucleophiles. researchgate.net

In addition to forming quinone methides, the phenoxy radicals generated from dibutylphenols can couple with one another in dimerization reactions. cdnsciencepub.comnih.gov This radical-mediated coupling can result in either C-C or C-O linkages.

C-C Dimerization: Phenoxy radicals can couple to form new carbon-carbon bonds. For instance, the oxidation of 2,6-di-tert-butylphenol can yield 3,3',5,5'-tetra-tert-butyldiphenoquinone. cdnsciencepub.com Similarly, 2,4-di-tert-butylphenol undergoes radical C-C dimerization to form its corresponding biphenyl (B1667301) derivative (bis-DBP). nih.govresearchgate.net

C-O Dimerization: While less common for sterically hindered phenols, C-O coupling can occur to form dimeric ethers.

The specific pathway taken—formation of quinone methides versus dimerization—depends on the substitution pattern of the phenol, the oxidizing agent, and the reaction conditions.

Thermochemical Stability and Decomposition Mechanisms

Dibutylphenols are valued for their stability under typical service conditions. wikipedia.org However, they will decompose at elevated temperatures. The thermal decomposition of alkylphenols generally proceeds through free-radical mechanisms, with dealkylation being a primary pathway. researchgate.net

Studies on 4-tert-butylphenol (B1678320) have shown that thermal decomposition in the temperature range of 673–738 K yields phenol and isobutylene (B52900) as major products, consistent with a dealkylation mechanism. researchgate.net A related compound, 2,6-di-tert-butyl-4-methylphenol (BHT), is reported to be thermally stable in an inert atmosphere up to 400 K. nih.gov In contrast, its hydroperoxide derivative (BHTOOH), an initial product of oxidation, is significantly less stable, with a rapid decomposition onset temperature of 375.2 K. nih.gov This highlights that while the parent phenols are stable, their oxidation products can pose thermal hazards.

| Compound | Condition | Decomposition Onset Temperature | Key Decomposition Products | Heat of Decomposition (Q) |

|---|---|---|---|---|

| 4-tert-Butylphenol | Thermolysis | 673 K. researchgate.net | Phenol, Isobutylene. researchgate.net | Not specified |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Nitrogen Atmosphere | Stable up to 400 K. nih.gov | Not applicable | Not applicable |

| BHT-hydroperoxide (BHTOOH) | Nitrogen Atmosphere | 375.2 K. nih.gov | Not specified | 865.0 J/g. nih.gov |

Dealkylation Processes and Reaction Kinetics

Dealkylation, the removal of an alkyl group from the aromatic ring, is a significant chemical transformation for dibutylphenols. As noted in the discussion of thermal decomposition, this can occur at high temperatures. researchgate.net However, dealkylation can also be achieved under milder conditions using specific catalysts. This process is of synthetic importance as it allows for the conversion of readily available di-substituted phenols into mono-substituted phenols or the parent phenol.

Catalytic Dealkylation with Heteropoly Acids

Heteropoly acids (HPAs) have been identified as highly effective solid acid catalysts for the dealkylation of 2,6-di-tert-butylphenol and its derivatives. osti.govcatalysis.ru These catalysts facilitate the selective elimination of one tert-butyl group, typically as isobutene.

Research has demonstrated that HPAs like tungstophosphoric acid (H₃PW₁₂O₄₀) are substantially more active than traditional solid acid catalysts such as metal sulfates or cation-exchange resins for this transformation. osti.govcatalysis.ru The reaction is typically conducted heterogeneously, with the solid HPA catalyst and the molten phenol substrate, which simplifies catalyst separation and reuse. osti.govcatalysis.ruresearchgate.net

| Catalyst | Substrate | Temperature | Reaction Phase | Outcome |

|---|---|---|---|---|

| Heteropoly Acid (e.g., H₃PW₁₂O₄₀) | Derivatives of 2,6-di-tert-butylphenol. osti.govcatalysis.ru | 130-150 °C. osti.govcatalysis.ru | Heterogeneous (Melt). osti.govcatalysis.ru | Selective elimination of one tert-butyl group. osti.govcatalysis.ru |

| Metal Sulfates | Derivatives of 2,6-di-tert-butylphenol. osti.govcatalysis.ru | - | Heterogeneous | Less active than HPAs. osti.govcatalysis.ru |

| Cation Exchangers | Derivatives of 2,6-di-tert-butylphenol. osti.govcatalysis.ru | - | Heterogeneous | Less active than HPAs. osti.govcatalysis.ru |

Kinetic Modeling of Dealkylation Reactions

The development of a comprehensive kinetic model for the dealkylation of dibutylphenols is crucial for understanding reaction mechanisms, predicting reaction rates, and optimizing process conditions. However, detailed kinetic models specifically for the dealkylation of this compound are not extensively reported in the public domain. In contrast, the reverse reaction, the alkylation of phenols, has been the subject of mathematical modeling. For instance, a kinetic scheme for the catalytic alkylation of 2,6-di-tert-butylphenol with methyl acrylate (B77674) has been proposed and modeled, consisting of 28 elementary stages that describe the formation of the alkylated product.

A robust kinetic model for dealkylation would need to consider several key factors. These include the specific isomer of this compound (e.g., 2,4-di-tert-butylphenol or 2,6-di-tert-butylphenol), the reaction conditions such as temperature and pressure, and the presence of any catalysts or initiators. The model would be constructed from a series of elementary reaction steps, each with an associated rate constant.

The following table outlines the essential components that would be incorporated into a kinetic model for the dealkylation of a generic this compound.

| Component | Description | Parameters to be Determined |

| Initiation | The initial step that generates reactive species, such as the homolytic cleavage of a bond to form radicals. | Activation energy (Ea), pre-exponential factor (A) for the initiation step. |

| Propagation | A series of steps where the reactive species attack the this compound molecule, leading to the cleavage of a butyl group. | Rate constants for each propagation step. |

| Dealkylation Step | The key step involving the breaking of the carbon-carbon bond between the butyl group and the phenolic ring. | Rate constant and activation energy for C-C bond scission. |

| Termination | Steps in which the reactive species are consumed, terminating the reaction chain. | Rate constants for termination reactions. |

| Table 1: Essential Components of a Kinetic Model for this compound Dealkylation |

The determination of the rate constants and activation energies for each elementary step would require extensive experimental data, typically obtained from carefully designed kinetic studies under various reaction conditions. Advanced computational chemistry methods, such as Density Functional Theory (DFT), could also be employed to calculate these parameters theoretically.

Mechanistic Elucidation of this compound Transformations

The transformation of dibutylphenols, including dealkylation and oxidation reactions, proceeds through complex mechanisms involving various transient species. A thorough understanding of these mechanisms is fundamental for controlling reaction pathways and product distributions.

Identification of Reaction Intermediates

The identification of short-lived reaction intermediates is a key aspect of mechanistic studies. In the context of this compound transformations, several types of intermediates have been proposed and, in some cases, experimentally observed.

Phenoxyl radicals are widely recognized as key intermediates in the oxidation of hindered phenols. The steric hindrance provided by the tert-butyl groups in 2,6-di-tert-butylphenol, for example, enhances the stability of the corresponding phenoxyl radical, making it more amenable to study. These radicals can be generated through the abstraction of the phenolic hydrogen atom.

In dealkylation reactions, particularly under thermal stress, it is plausible that the mechanism involves the formation of a butyl radical and a phenoxyl radical through homolytic cleavage of the C-C bond. Other potential intermediates could include carbocations if the reaction proceeds via a heterolytic pathway, for instance, in the presence of an acidic catalyst.

The following table summarizes potential intermediates in this compound transformations.

| Intermediate | Formation Pathway | Role in Transformation |

| Phenoxyl Radical | Hydrogen abstraction from the hydroxyl group. | Key intermediate in oxidation and potentially in thermal dealkylation. |

| Butyl Radical | Homolytic cleavage of the C-C bond between the butyl group and the aromatic ring. | Primary species leading to the formation of dealkylation byproducts. |

| Carbocation (Butyl Cation) | Heterolytic cleavage of the C-C bond, often acid-catalyzed. | Can undergo rearrangement or react with nucleophiles. |

| Quinone-like Structures | Further oxidation of phenoxyl radicals. | Can be stable final products or reactive intermediates. |

| Table 2: Potential Reaction Intermediates in this compound Transformations |

Advanced analytical techniques such as electron paramagnetic resonance (EPR) spectroscopy are instrumental in the direct detection and characterization of radical intermediates like the phenoxyl radical.

Determination of Rate-Determining Steps

The cleavage of the carbon-carbon bond between the bulky tert-butyl group and the aromatic ring is a likely candidate for the RDS in thermal dealkylation, due to the significant energy required to break this bond. In catalyzed reactions, the rate-determining step might shift to the formation of the active catalyst-substrate complex or the desorption of products from the catalyst surface.

The following table presents plausible rate-determining steps for different this compound transformation scenarios.

| Reaction Type | Plausible Rate-Determining Step | Justification |

| Thermal Dealkylation | C-C bond cleavage between the butyl group and the aromatic ring. | High bond dissociation energy. |

| Catalytic Dealkylation | Adsorption of this compound onto the catalyst surface or the surface reaction step. | Can be limited by mass transfer or the intrinsic catalytic activity. |

| Oxidative Transformation | Initial hydrogen abstraction from the phenolic hydroxyl group. | Formation of the initial radical species can be the slowest step. |

| Table 3: Plausible Rate-Determining Steps in this compound Transformations |

Kinetic Isotope Effects in Reaction Analysis

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. This effect arises from the difference in reaction rates when an atom in a reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium).

The following table illustrates how KIE could be hypothetically applied to study the mechanism of this compound dealkylation.

| Isotopic Substitution | Probed Bond | Expected KIE (k_light/k_heavy) | Mechanistic Implication if KIE is Observed |

| Deuteration of the phenolic OH group | O-H | > 1 | The breaking of the O-H bond is part of the rate-determining step. |

| Deuteration of the α-carbon of the butyl group | C-H | > 1 | A C-H bond at the point of attachment is broken in the rate-determining step. |

| ¹³C substitution of the α-carbon of the butyl group | C-¹³C | > 1 | The C-C bond between the butyl group and the ring is cleaved in the rate-determining step. |

| Table 4: Hypothetical Application of Kinetic Isotope Effects in this compound Dealkylation Studies |

The magnitude of the observed KIE can provide further details about the transition state of the rate-determining step. The absence of a significant KIE when a particular bond is isotopically labeled would suggest that the cleavage of that bond is not involved in the rate-determining step of the reaction.

Advanced Applications of Dibutylphenol in Materials Science and Engineering

Dibutylphenol as an Antioxidant in Polymer Systems

The utility of this compound and its derivatives as antioxidants is well-established in the polymer industry. wikipedia.org These compounds are integral in protecting a wide array of hydrocarbon-based products, from plastics to petrochemicals, against oxidative degradation. wikipedia.org

The primary function of phenolic antioxidants like this compound is to interrupt the auto-oxidation cycle of polymers. europlas.com.vn This cycle is initiated by the formation of highly reactive free radicals due to factors like heat, radiation, or mechanical stress. europlas.com.vn The stabilization mechanism of this compound involves the donation of a hydrogen atom from its hydroxyl group to the reactive peroxy radicals in the polymer. europlas.com.vn This action neutralizes the radical and forms a stable antioxidant radical, which is unreactive and prevents the propagation of the degradation chain. europlas.com.vn

This process is crucial in preventing the two main degradation pathways in polymers: cross-linking and chain scission. europlas.com.vn Cross-linking leads to an increase in molecular weight, resulting in brittleness and reduced elongation, while chain scission decreases molecular weight, leading to reduced tensile strength and increased melt flow. europlas.com.vn

The degradation of polymers is a complex process influenced by factors such as temperature, light exposure, oxygen, and mechanical stress. plastics-technology.com The introduction of this compound as an antioxidant significantly alters these degradation pathways. By scavenging free radicals, this compound inhibits the initial steps of oxidative degradation, thereby preserving the polymer's molecular structure and mechanical properties. europlas.com.vn

The effectiveness of an antioxidant is often measured by its ability to extend the Oxidation Induction Time (OIT) of a polymer. For example, the use of phosphite (B83602) antioxidants derived from 2,4-dibutylphenol has been shown to substantially increase the OIT of polyolefins like polypropylene (B1209903) and polyethylene (B3416737). vulcanchem.com

The degradation of polymers can proceed through various routes, including thermal, photo-oxidative, and thermo-mechanical degradation. mdpi.com this compound-based antioxidants are effective in mitigating thermal-oxidative degradation by preventing the formation of oxygenated functional groups like peroxides, alcohols, and ketones within the polymer structure. mdpi.com

Exposure to ultraviolet (UV) radiation from sunlight can lead to the degradation of polymers, causing discoloration, brittleness, and loss of mechanical strength. plastics-technology.comeupegypt.com this compound derivatives play a crucial role as UV stabilizers, protecting materials from the harmful effects of UV light. wikipedia.org

These compounds function as UV absorbers, which absorb harmful UV radiation and dissipate it as less harmful energy, such as heat. eupegypt.com This prevents the UV light from breaking the chemical bonds within the polymer. eupegypt.com UV absorbers are particularly important for colorless, transparent, or light-colored products where maintaining clarity and color stability is essential. raytopoba.com

The typical concentration of UV stabilizers in plastics ranges from 0.1% to 1%. basel.int They are used in a variety of applications, including automotive coatings, packaging materials, and construction products, to enhance the durability and lifespan of the materials. eupegypt.combasel.int

| Antioxidant Type | Stabilization Mechanism | Effect on Polymer |

| Primary (Phenolic) | Donates hydrogen to peroxy radicals | Prevents chain propagation, cross-linking, and scission. europlas.com.vn |

| Secondary (Phosphite) | Decomposes hydroperoxides | Prevents formation of reactive radicals. europlas.com.vn |

| UV Absorber | Absorbs UV radiation | Prevents bond breaking and photo-degradation. eupegypt.com |

Application in Fuel and Lubricant Stabilization

This compound and its derivatives are widely used as additives to improve the stability and performance of fuels and lubricants. wikipedia.orgsongwon.comsongwon.com Their antioxidant properties are critical in preventing the degradation of these hydrocarbon-based products. wikipedia.org

Hydrocarbon fuels, such as gasoline, are susceptible to oxidative degradation during storage and use, leading to the formation of sticky deposits known as gums. google.com These gums can cause significant problems, including clogged filters and stuck valves, which adversely affect fuel handling and combustion performance. google.com

This compound-based antioxidants are added to fuels to inhibit this oxidation process. osti.gov They work by stabilizing the reactive species that lead to gum formation. google.com The effectiveness of these stabilizers is particularly crucial for fuels like pyrolysis gasoline and cracked gasoline, which are more prone to oxidation. google.com The addition of antioxidants helps to maintain the quality and stability of the fuel over longer periods. osti.gov

In the aviation industry, 2,6-di-tert-butylphenol (B90309) is a notable antioxidant used to prevent gumming in aviation fuels. wikipedia.org Aviation turbine fuels must meet stringent performance criteria, including high energy content, combustion quality, and stability. skybrary.aero The use of antioxidants ensures that the fuel remains stable and free from deposits that could compromise engine performance and safety. songwon.com

Sustainable Aviation Fuels (SAFs) are also being developed, which may require the blending of different hydrocarbon components to meet performance standards. energy.govwhiterose.ac.uk The stability of these blended fuels is a key consideration, and antioxidants play a role in ensuring their long-term performance. mdpi.com

In diesel fuels, the formation of gums and deposits can also be a problem. dtic.mil Antioxidants are used to prevent the degradation of diesel fuel, which can lead to the formation of soluble gums that later form hard deposits on hot engine parts. dtic.mil The stabilization of diesel fuel is essential for maintaining engine cleanliness and efficiency.

The use of lubricant additives, including antioxidants, also contributes to improved fuel efficiency by reducing friction and stabilizing the engine oil's viscosity. vinatiorganics.com By preventing the oxidation of lubricants, these additives help to extend their service life and protect the engine from wear and corrosion. songwon.comsongwon.com

| Fuel/Lubricant Application | Function of this compound | Performance Benefit |

| Gasoline | Prevents oxidation and gum formation. google.com | Reduces deposits, prevents filter clogging and valve sticking. google.com |

| Aviation Fuel | Prevents gumming. wikipedia.org | Ensures fuel stability and engine safety. skybrary.aero |

| Diesel Fuel | Prevents gum and deposit formation. dtic.mil | Maintains engine cleanliness and efficiency. dtic.mil |

| Lubricants | Retards oxidation. songwon.com | Extends oil drain intervals, reduces viscosity changes, and prevents corrosion. songwon.comsongwon.com |

This compound Derivatives in Lubricant Formulations

The performance and lifespan of lubricants are significantly enhanced by the incorporation of this compound derivatives, which primarily function as potent antioxidants. mdpi.com These additives are essential for protecting the base oils in lubricants and greases from oxidative degradation, which improves thermal stability and extends the service life of the lubricant. mdpi.com 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and its isomers can be used directly as an oil additive or as a precursor for more complex antioxidant molecules. ustabchem.comresearchgate.net

In lubricant formulations, these phenolic compounds function by interrupting the free-radical chain reactions that lead to oil oxidation. diva-portal.org The combination of phenolic and other chemical moieties, such as amines, in a single molecule can lead to enhanced antioxidant performance. psgraw.com Derivatives like oil-soluble carboxylic acid phenol (B47542) esters have also been developed for use as lubricant and fuel additives. google.com The primary role of these derivatives is to reduce friction, wear, and heat in mechanical components, making them vital in both industrial machinery and common household items. mdpi.com

Table 1: Functions of this compound Derivatives in Lubricants

| Derivative/Class | Primary Function | Mechanism of Action | Application Area |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Antioxidant, Stabilizer | Scavenges free radicals to prevent oxidative degradation of base oils. mdpi.comsolubilityofthings.com | Industrial lubricants, Greases, Fuels mdpi.comtradekorea.com |

| 2,6-Di-tert-butylphenol (DBP) | Antioxidant Additive | Inhibits oxidation in oils exposed to high temperatures and pressures. researchgate.net | Lubricating oils, Hydraulic fluids researchgate.net |

| Phenol-Amine Compounds | Enhanced Antioxidant | Combines the antioxidant capabilities of both phenol and amine groups for synergistic effect. psgraw.com | High-performance lubricant formulations psgraw.com |

| Oil-Soluble Phenol Esters | Additive | Provides corrosion protection and improves lubricant stability. google.com | Mineral lubricating oils, Fuels google.com |

Role as a Chemical Intermediate in Complex Organic Synthesis

This compound, particularly 2,4-DTBP, is a high-volume organic compound that serves as a critical chemical intermediate in the synthesis of a diverse range of products. vinatiorganics.comeuropa.eu Its status as a foundational building block stems from the reactivity of its phenolic hydroxyl group and the steric hindrance provided by the tert-butyl groups, which allows for selective chemical transformations. solubilityofthings.com It is a key raw material for industries involved in polymer stabilization, agrochemicals, and specialty chemicals. wikipedia.orgpmarketresearch.com Manufacturers classify 2,4-DTBP as an essential intermediate for producing phenolic phosphites and UV stabilizers. siigroup.com The production and use of this compound in making these downstream products may lead to its release into the environment through various industrial waste streams. nih.gov

Precursor for High-Performance Antioxidants

The predominant application of 2,4-di-tert-butylphenol is as a precursor for the synthesis of high-performance antioxidants, which are vital for the stabilization of plastics and other polymers. vinatiorganics.compmarketresearch.com It is the primary raw material for producing phosphite-based antioxidants. fishersci.at

One of the most significant antioxidants derived from 2,4-DTBP is Tris(2,4-di-tert-butylphenyl)phosphite, commercially known as Antioxidant 168 or Irgafos 168. vinatiorganics.comwikipedia.orgnih.gov This compound is a widely used secondary antioxidant in polyolefins such as polypropylene and polyethylene. vinatiorganics.com The synthesis involves the reaction of 2,4-DTBP with phosphorus trichloride (B1173362) (PCl₃). nih.gov

Other notable antioxidants synthesized from 2,4-DTBP include:

Antioxidant 626 and PEPQ : These are other phosphite-based antioxidants for which 2,4-DTBP is a key starting material. ustabchem.com

Tetrakis(2,4-di-tert-butylphenyl)-4,4'-biphenylenediphosphonite (TBBPP) : A specialized antioxidant synthesized using 2,4-di-tert-butylphenol as a core raw material. researchgate.net

1,3,4-Oxadiazole (B1194373) Derivatives : Research has shown that novel antioxidants can be synthesized by modifying the 2,4-di-tert-butylphenol structure with 1,3,4-oxadiazole moieties, demonstrating the versatility of DTBP as a platform for creating new antioxidant compounds. rsc.org

Table 2: High-Performance Antioxidants Synthesized from 2,4-Di-tert-butylphenol

| Antioxidant Name | Chemical Family | Key Application | Reference |

| Tris(2,4-di-tert-butylphenyl)phosphite (AO 168) | Phosphite Ester | Secondary antioxidant for polyolefins (polypropylene, polyethylene). vinatiorganics.com | vinatiorganics.comwikipedia.orgnih.gov |

| Antioxidant 626 | Phosphite Ester | Polymer stabilization. | ustabchem.com |

| Antioxidant PEPQ | Phosphite Ester | Polymer stabilization. | ustabchem.com |

| TBBPP | Diphosphonite Ester | Polymer stabilization with high thermal stability. researchgate.net | researchgate.net |

| 1,3,4-Oxadiazole Derivatives | Heterocyclic Phenol | Potential as novel antioxidant compounds. rsc.org | rsc.org |

Intermediate in Specialty Chemical Production

Beyond bulk antioxidants, this compound is an intermediate in the manufacture of various specialty chemicals, including complex active pharmaceutical ingredients (APIs). vinatiorganics.compmarketresearch.com Specialty chemicals are valued for their performance or function and are typically produced in lower volumes than commodity chemicals. framochem.com

The use of 2,4-DTBP as an intermediate has been reported in the synthesis of several pharmaceutical products, such as:

Nicanartine

CGP-7930 vinatiorganics.com

Furthermore, a derivative, 5-Amino-2,4-di-tert-butylphenol, is a critical intermediate in the multi-step synthesis of Ivacaftor, a drug used for the treatment of cystic fibrosis. This highlights the importance of the this compound scaffold in creating high-value, complex molecules for the life sciences sector. nouryon.com

Table 3: Examples of Specialty Chemicals Derived from this compound

| Intermediate | Final Product/Class | Industry |

| 2,4-Di-tert-butylphenol | Probucol | Pharmaceuticals vinatiorganics.com |

| 2,4-Di-tert-butylphenol | Nicanartine | Pharmaceuticals vinatiorganics.com |

| 2,4-Di-tert-butylphenol | CGP-7930 | Pharmaceuticals vinatiorganics.com |

| 5-Amino-2,4-di-tert-butylphenol | Ivacaftor | Pharmaceuticals |

| 2,4-Di-tert-butylphenol | Fungicides, Plant Growth Regulators | Agrochemicals pmarketresearch.com |

| 2,4-Di-tert-butylphenol | UV Stabilizers | Plastics, Polymers vinatiorganics.comnih.gov |

Synthesis of Surfactants and Agrochemical Intermediates

This compound and its related alkylated phenols are starting materials for the production of surfactants and key agrochemical intermediates. europa.euwikipedia.org In the agrochemical sector, 2,4-DTBP is used to synthesize active ingredients for fungicides and plant growth regulators. pmarketresearch.com Its derivatives are critical for protecting crops and enhancing agricultural productivity. pmarketresearch.com For example, it is used as an intermediate in some glyphosate-based herbicide formulations. pmarketresearch.com It also serves as a raw material for insecticides. tradekorea.com

While detailed synthesis pathways are often proprietary, the use of p-tert-butylphenol (a related compound) in the production of surfactants is well-established. europa.eutaylorandfrancis.com These surfactants are used in a variety of industrial applications.

Integration of this compound in Phenol-Formaldehyde Resole Resins

This compound and other alkylphenols are integrated into phenol-formaldehyde (PF) resins to modify their properties for specific applications. free.frtsijournals.com PF resins are synthetic polymers formed from the reaction of phenol with formaldehyde (B43269). wikipedia.org Resole-type resins are produced with a molar excess of formaldehyde under basic conditions, leading to a polymer structure containing hydroxymethyl and benzylic ether groups that can self-cure upon heating. wikipedia.orgresearchgate.net

When an alkylated phenol like p-tert-butylphenol is used in the formulation, it alters the final structure and properties of the resin. free.fr The bulky tert-butyl group, typically at the para-position, blocks one of the reactive sites on the phenol ring. wikipedia.org This has several effects:

Reduced Cross-linking : It limits the degree of cross-linking during curing, which can make the resulting resin a thermoplastic rather than a thermoset. wikipedia.org

Increased Compatibility : The alkyl group enhances the resin's solubility in nonpolar solvents and its compatibility with other materials like rubber and natural oils. free.fr

A specific example is p-tert-butylphenol-formaldehyde resin (PTBP-FR), which is a resol-type resin used in commercial adhesives, particularly for bonding leather and rubber. wikipedia.org Alkylphenol-modified resoles are also used to create vehicles for advanced offset inks, where the resin is further modified with rosin (B192284) to achieve high viscosity and mineral oil tolerance. tsijournals.com

Advanced Analytical Methodologies for Dibutylphenol Characterization and Detection

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds like dibutylphenol. jchps.com These methods rely on the interaction of electromagnetic radiation with matter to provide detailed information about molecular structure, functional groups, and atomic connectivity. jchps.comnumberanalytics.com For a molecule such as this compound, a combination of techniques is often employed to unambiguously determine the substitution pattern of the butyl groups on the phenol (B47542) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed structure of molecules in solution. wikipedia.orgsigmaaldrich.com It is based on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, which absorb radiofrequency radiation when placed in a strong magnetic field. wikipedia.orglibretexts.org The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing for the assembly of a complete molecular structure. numberanalytics.comwikipedia.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are the starting point for structural analysis. emerypharma.com

¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). emerypharma.com

¹³C NMR reveals the number of non-equivalent carbons and their functional type (e.g., aromatic, aliphatic, carbonyl). pharmaknowledgeforum.com

Two-dimensional (2D) NMR experiments are crucial for assembling complex structures by revealing correlations between nuclei. harvard.edu Key 2D experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a clear map of which proton is attached to which carbon. pharmaknowledgeforum.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule, such as linking the butyl group protons to the aromatic ring carbons. pharmaknowledgeforum.com

| NMR Experiment | Information Provided for this compound Analysis | Typical Application |

|---|---|---|

| ¹H NMR (1D) | Chemical shifts and coupling patterns of aromatic and aliphatic protons. Integration reveals the relative number of protons. | Initial assessment of purity and basic structural features. |

| ¹³C NMR (1D) | Chemical shifts of aromatic and aliphatic carbons, indicating the substitution pattern on the phenol ring. | Determining the number of unique carbon environments. |

| COSY (2D) | Shows ¹H-¹H coupling within the butyl chains and any coupling between aromatic protons. | Mapping the proton connectivity within the alkyl chains. |

| HSQC (2D) | Correlates each proton to its directly attached carbon atom. | Unambiguously assigning ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. |

| HMBC (2D) | Shows long-range (2-3 bond) correlations, for example, from the CH₂ protons of the butyl group to the aromatic carbons. | Confirming the attachment points of the butyl groups to the phenol ring. |

For samples where the amount of this compound is extremely limited, such as in natural product isolation or metabolomics studies, advanced NMR hardware is necessary. The MicroCryoProbe is a significant innovation that enhances sensitivity by a factor of 3-4 compared to conventional probes. emory.edu This technology involves cooling the detection coil and preamplifier to cryogenic temperatures, which dramatically reduces thermal noise and improves the signal-to-noise ratio. bruker.com The TCI MicroCryoProbe, for example, offers unparalleled mass sensitivity for sample volumes as low as 30 µL, enabling detailed 1D and 2D NMR analysis on sub-microgram quantities of material. bruker.com This can reduce experimental time from days to hours, making it a vital tool for the structural elucidation of trace-level compounds. bruker.com

While most NMR analyses are performed on solutions, Solid-State NMR (SSNMR) is a powerful technique for studying materials in their native solid form. numberanalytics.compreprints.org This is particularly relevant for analyzing this compound when it is incorporated into polymers, resins, or heterogeneous catalysts. intertek.com In the solid state, broad spectral lines are narrowed using techniques like magic-angle spinning (MAS). preprints.orgnih.gov SSNMR provides detailed information on the local structure, polymorphism (different crystalline forms), and molecular interactions within the solid material. nih.govamericanpharmaceuticalreview.com For materials containing this compound, ¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning) is a common SSNMR experiment used to obtain high-resolution spectra of the carbon backbone, revealing how the compound is integrated into a larger matrix. mdpi-res.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. numberanalytics.combccampus.ca For complex mixtures, MS is often combined with a chromatographic separation technique, a configuration known as a hyphenated technique. longdom.orgijprajournal.com This approach leverages the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. longdom.org

Gas chromatography-mass spectrometry (GC-MS) is the "gold standard" for the analysis of volatile and semi-volatile organic compounds, including various isomers of this compound. thermofisher.comwikipedia.org In a GC-MS system, the sample is first vaporized and separated into its components as it passes through a long capillary column. thermofisher.com The separation is based on the compounds' boiling points and polarity. thermofisher.com As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. wikipedia.org The resulting mass spectrum serves as a chemical fingerprint that can be used for identification, often by comparison to a spectral library. nih.gov GC-MS is highly effective for separating different this compound isomers and identifying them in environmental or industrial samples. wikipedia.org

| Analyte | Technique | Typical Findings | Application |

|---|---|---|---|

| 2,4-Dibutylphenol | GC-MS | Distinct retention time. Characteristic mass spectrum with a molecular ion peak (M⁺) and specific fragment ions (e.g., loss of alkyl groups). | Identification and quantification in environmental water samples, industrial effluents, and polymer extracts. |

| 2,6-Dibutylphenol | GC-MS | Different retention time from the 2,4-isomer. Unique fragmentation pattern influenced by the ortho-substitution. | Separation and identification of isomers in complex mixtures. |

| 3,5-Dibutylphenol | GC-MS | Unique retention time and mass spectrum allowing differentiation from other isomers. | Forensic analysis, quality control of chemical products. wikipedia.org |

For compounds that are non-volatile or thermally labile, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is the method of choice. longdom.orgmeasurlabs.com HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. mpi-bremen.de The separated components are then introduced into the mass spectrometer. mpi-bremen.de The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. nih.gov In an HPLC-MS/MS system, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM), is extremely sensitive and selective, allowing for the quantification of this compound at very low concentrations in complex biological or environmental matrices. nih.gov

| Analyte | Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) | Application |

|---|---|---|---|---|

| This compound | HPLC-MS/MS | 207.1 [M+H]⁺ | 149.1, 135.1 | Trace-level quantification in biological fluids (e.g., blood, urine) and environmental samples. nih.govirb.hr |

| This compound Metabolites | HPLC-MS/MS | Varies (e.g., hydroxylated or glucuronidated forms) | Characteristic fragments of the metabolites | Studying the biotransformation and metabolic fate of this compound in organisms. nih.gov |

Time-of-Flight Mass Spectrometry (TOF-MS) for Accurate Mass Determination

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical technique utilized for the accurate determination of the mass-to-charge ratio (m/z) of ions. wikipedia.org In the context of this compound analysis, TOF-MS provides high-resolution mass data, which is crucial for confirming the elemental composition of the molecule and distinguishing it from other compounds with similar nominal masses.

The fundamental principle of TOF-MS involves accelerating a packet of ions through an electric field of a known strength, imparting the same kinetic energy to all ions with the same charge. wikipedia.org Subsequently, these ions travel through a field-free drift region of a known distance. wikipedia.orgemissionsanalytics.com The time it takes for an ion to traverse this drift tube and reach the detector is directly proportional to the square root of its mass-to-charge ratio. savemyexams.com Lighter ions travel faster and arrive at the detector first, followed by heavier ions. emissionsanalytics.com This temporal separation allows for the precise determination of each ion's mass. wikipedia.org Modern TOF-MS instruments often incorporate a reflectron, which increases the flight path and enhances resolution by correcting for small variations in the initial kinetic energy of the ions. emissionsanalytics.com

A significant advantage of TOF-MS is its ability to analyze the entire mass range in a single pulse, providing high sensitivity and rapid data acquisition. emissionsanalytics.com This makes it an excellent detector for high-speed gas chromatography (GC) and comprehensive two-dimensional gas chromatography (GCxGC) applications, which are often used for separating complex mixtures containing this compound isomers. emissionsanalytics.com The high mass accuracy, often below 2 parts per million (ppm) with proper calibration, allows for the confident determination of the elemental formula of this compound and its potential transformation products. ual.es

When coupled with liquid chromatography (LC), LC-TOF-MS becomes a versatile tool for analyzing less volatile or thermally labile derivatives of this compound. ual.es The high resolving power of TOF-MS, which can exceed 10,000, enables the separation of isobaric interferences—compounds with the same nominal mass but different elemental compositions—which is a common challenge in complex sample matrices. emissionsanalytics.comual.es

Table 1: Key Characteristics of Time-of-Flight Mass Spectrometry

| Feature | Description |

| Principle | Measures the time it takes for an ion to travel a known distance after acceleration. |

| Mass Accuracy | High, often < 2 ppm with calibration. ual.es |

| Resolution | High, typically > 10,000 FWHM. ual.es |

| Speed | Fast, capable of acquiring hundreds of spectra per second. emissionsanalytics.com |

| Coupling | Commonly coupled with Gas Chromatography (GC) and Liquid Chromatography (LC). emissionsanalytics.comual.es |

| Advantages | Full spectrum acquisition, high sensitivity, and accurate mass measurement. emissionsanalytics.comual.es |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule, such as this compound. wikipedia.orglibretexts.org These methods are based on the principle that molecules absorb radiation at specific frequencies that correspond to their natural vibrational modes. wikipedia.orglibretexts.org

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule. wikipedia.org When the frequency of the IR radiation matches the vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation, resulting in a vibrational transition from the ground state to an excited state. libretexts.org An IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). wikipedia.org

For this compound, key characteristic IR absorption bands would include:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl (-OH) group.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the butyl groups and the aromatic ring.

C=C Stretching: Aromatic ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ range.

C-O Stretching: The C-O stretching of the phenol group is typically observed around 1200 cm⁻¹.

The NIST Chemistry WebBook provides reference IR spectra for various phenols, which can be used for comparison and identification. nist.govnist.gov

Raman Spectroscopy

Raman spectroscopy is a light scattering technique. libretexts.org When monochromatic light, usually from a laser, interacts with a molecule, most of the light is scattered at the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule. libretexts.org

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. libretexts.org For this compound, Raman spectra would provide strong signals for:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene (B151609) ring.

C-C Backbone Vibrations: Vibrations of the butyl group chains.

Table 2: Comparison of IR and Raman Spectroscopy for this compound Analysis

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

| Principle | Absorption of infrared radiation. wikipedia.org | Inelastic scattering of monochromatic light. libretexts.org |

| Key Information | Provides information on polar functional groups (e.g., -OH, C=O). libretexts.org | Provides information on non-polar bonds and the carbon skeleton. libretexts.org |

| Sample Preparation | Can analyze solids, liquids, and gases. wikipedia.org | Can analyze solids, liquids, and gases; often requires less sample preparation. |

| Water Interference | Water has strong IR absorption, which can interfere with the spectrum. | Water is a weak Raman scatterer, making it a good solvent for Raman analysis. |

UV-Vis Spectroscopy for Electronic Structure and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. azooptics.comijprajournal.com It provides valuable information about the electronic structure of conjugated systems and can be used for the quantitative determination of analyte concentration. upi.edunumberanalytics.com

The principle behind UV-Vis spectroscopy is that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of UV or visible light to excite these electrons to higher anti-bonding molecular orbitals. numberanalytics.com The wavelength at which absorption occurs (λmax) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation. azooptics.com For phenolic compounds like this compound, the benzene ring acts as a chromophore, the part of the molecule responsible for absorbing light. The hydroxyl and butyl groups act as auxochromes, which can modify the λmax and the intensity of the absorption. upi.edu

A typical UV-Vis spectrum is a plot of absorbance versus wavelength. azooptics.com For this compound dissolved in a suitable solvent (one that does not absorb in the same region), the spectrum would exhibit characteristic absorption bands in the UV region, typically around 270-280 nm, corresponding to the π→π* electronic transitions of the aromatic ring. mat-cs.com

Concentration Determination

UV-Vis spectroscopy is a powerful tool for determining the concentration of this compound in a solution using the Beer-Lambert Law. upi.edulibretexts.org The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org

The Beer-Lambert equation is: A = εbc

Where:

A is the absorbance (unitless)

ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the substance (in mol L⁻¹)

To determine the concentration of an unknown this compound solution, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. upi.edu The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. pro-analytics.net

Table 3: Application of UV-Vis Spectroscopy for this compound

| Application | Description |

| Electronic Structure Analysis | Provides information on the conjugated π-electron system of the aromatic ring. numberanalytics.com |

| Qualitative Identification | The position of the absorption maximum (λmax) can help in the preliminary identification of the phenolic structure. azooptics.com |

| Quantitative Analysis | Used to determine the concentration of this compound in solution based on the Beer-Lambert Law. upi.edupro-analytics.net |

X-ray Crystallography for Absolute Structure Determination

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the material with a monochromatic beam of X-rays. nih.gov The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a diffraction pattern of discrete spots. nih.gov

The process of determining the structure involves several key steps:

Crystallization: A high-quality single crystal of this compound must be grown. This is often the most challenging step.

Data Collection: The crystal is mounted in an X-ray diffractometer and rotated while being exposed to the X-ray beam. The intensities and positions of the diffracted spots are recorded by a detector. youtube.com

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell, the basic repeating unit of the crystal.

Structure Refinement: An atomic model of the molecule is fitted to the electron density map and refined to obtain the final, highly accurate structure. nih.gov

The resulting structural information for this compound would include the precise locations of all atoms, allowing for the unambiguous determination of the isomeric form (e.g., 2,4-di-tert-butylphenol (B135424) or 2,6-di-tert-butylphenol) and the conformation of the butyl groups relative to the phenyl ring. hpcr.jp This level of detail is not attainable by most other analytical techniques.

Table 4: Information Obtained from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. utah.edu |

| Space Group | The symmetry of the crystal lattice. utah.edu |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. utah.edu |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |